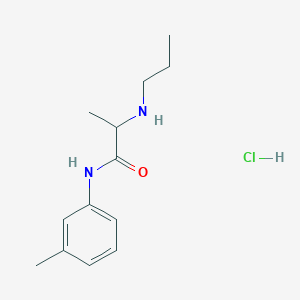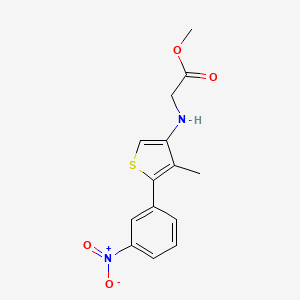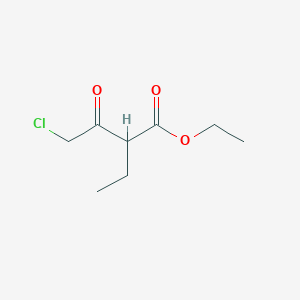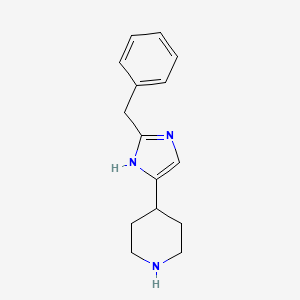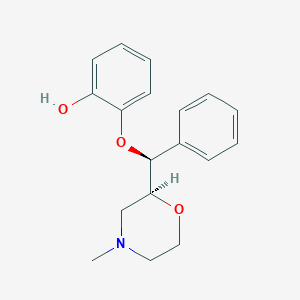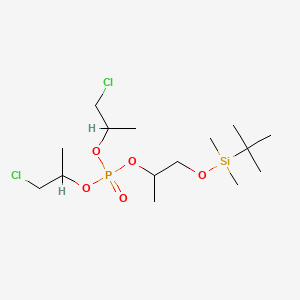![molecular formula C18H14BNO B13855152 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is a heterocyclic compound that incorporates both boron and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the ring-expansion of borole precursors with nitrenes derived from N3EMe3 (E=Si, Sn). The desilylative hydrolysis of the resulting compounds yields the corresponding N-protonated azaborinines, which can be deprotonated with nBuLi or MN(SiMe3)2 (M=Na, K) to form the group 1 salts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism by which 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves its interaction with molecular targets through its electron-withdrawing properties. The compound can form stable complexes with various metal ions, influencing catalytic processes and electronic properties of materials .
Vergleich Mit ähnlichen Verbindungen
2-Aryl-3,4,5,6-tetraphenyl-1,2-azaborinines: These compounds share a similar azaborinine core but differ in their substituents.
Dibenzo[b,f]azepines: These compounds have a similar seven-membered ring structure but lack the boron atom.
Uniqueness: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to the presence of both boron and nitrogen atoms in its structure, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H14BNO |
|---|---|
Molekulargewicht |
271.1 g/mol |
IUPAC-Name |
6-hydroxy-2-phenyl-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C18H14BNO/c21-19-17-9-5-4-8-15(17)16-12-14(10-11-18(16)20-19)13-6-2-1-3-7-13/h1-12,20-21H |
InChI-Schlüssel |
XYCPGBWRANXGKU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



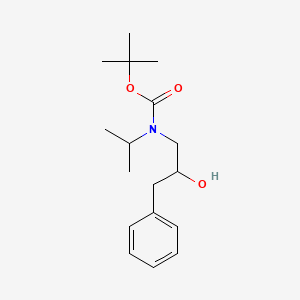
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)

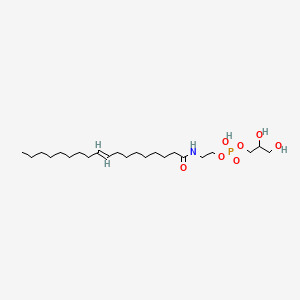
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
